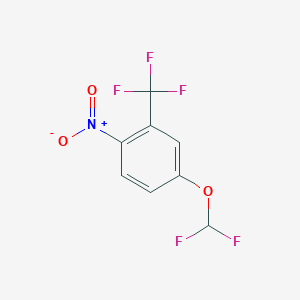
4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups. These fluorinated groups contribute to the compound’s unique chemical properties, making it valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong acids, such as sulfuric acid, and radical initiators to facilitate the formation of the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Halogenation reactions often require halogenating agents like chlorine gas or bromine, along with a catalyst such as iron(III) chloride.
Major Products
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene finds applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene is primarily influenced by its fluorinated groups. These groups enhance the compound’s lipophilicity and stability, allowing it to interact with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may further interact with biological targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-(Difluoromethoxy)-1-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties.
Uniqueness
4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene is unique due to the combination of both difluoromethoxy and trifluoromethyl groups, which confer distinct electronic and steric effects. These properties make it particularly valuable in applications requiring high stability and specific interactions with molecular targets .
Eigenschaften
Molekularformel |
C8H4F5NO3 |
|---|---|
Molekulargewicht |
257.11 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4F5NO3/c9-7(10)17-4-1-2-6(14(15)16)5(3-4)8(11,12)13/h1-3,7H |
InChI-Schlüssel |
GQVDGWZABJYTJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)F)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760752.png)
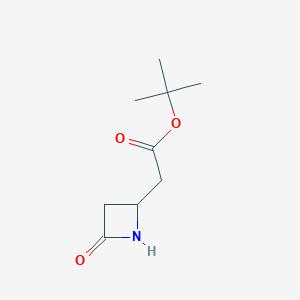
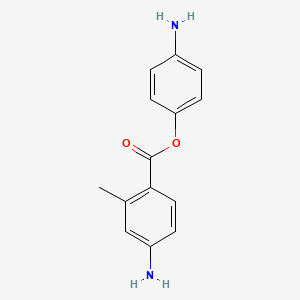

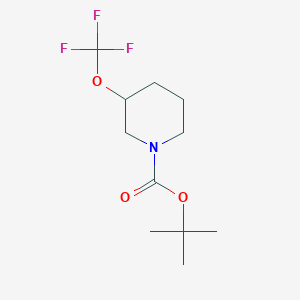

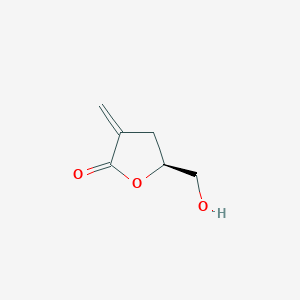
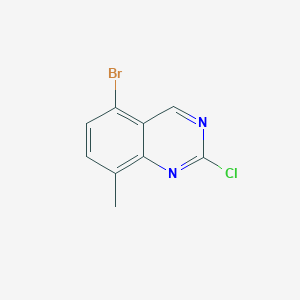
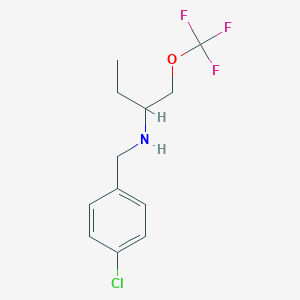
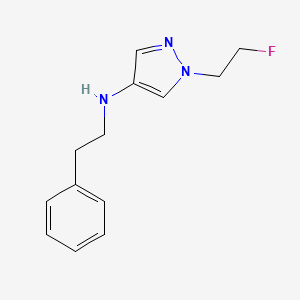
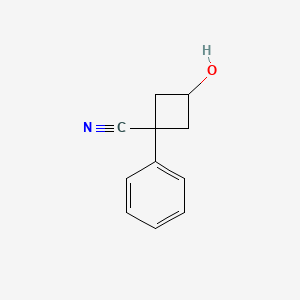
![Benzyl allyl[2-(hydroxyimino)ethyl]carbamate](/img/structure/B11760798.png)
![3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B11760810.png)

